1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Accurate quantification of Adapalene EP Impurity C (o-Adamantylanisole) is non-negotiable for regulatory compliance (ICH Q3A/Q3B, EP/USP monographs). Using a non-certified or isomerically impure standard invalidates HPLC retention times and stability data. - **Certified Purity:** Traceable to EP/USP primary standards. - **Application:** Impurity profiling, method validation, forced degradation studies. - **Supply:** Analytical quantities (mg/g) with documented traceability.

Molecular Formula C17H22O
Molecular Weight 242.36 g/mol
CAS No. 43109-77-9
Cat. No. B123237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane
CAS43109-77-9
Synonyms1-(2-Methoxyphenyl)ticyclo[3.3.1.13,7]decane;  1-(o-Methoxyphenyl)adamantane;  USP Adapalene Related Compound C
Molecular FormulaC17H22O
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C17H22O/c1-18-16-5-3-2-4-15(16)17-9-12-6-13(10-17)8-14(7-12)11-17/h2-5,12-14H,6-11H2,1H3
InChIKeyHYSZKSPAPGPYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adapalene EP Impurity C: Adamantane-Based Reference Standard


1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane, also known as o-Adamantylanisole, Adapalene EP Impurity C, or Adapalene USP Related Compound C [1], is a synthetic organic compound belonging to the adamantane class. With the molecular formula C17H22O and a molecular weight of 242.36 g/mol, it features a bulky, lipophilic adamantane cage directly attached to an ortho-methoxyphenyl group . This compound is not a drug substance but a process-related impurity formed during the synthesis of Adapalene, a naphthoic acid derivative with retinoid activity used in acne treatment [2]. It is commercially supplied as a Certified Reference Material (CRM) and pharmaceutical secondary standard, intended exclusively for analytical method development, method validation, and quality control applications in the pharmaceutical industry .

Pharmacopeial CRM workflow: Supplied as Certified Reference Material with EP/USP monograph traceability for impurity quantification.
Analytical method fit: Intended for HPLC method validation and QC release testing of Adapalene API and finished dosage forms.
Selection context: Ortho-methoxyphenyl substitution defines chromatographic retention and mass spectral identity distinct from other Adapalene-related impurities.

Why Generic Adamantane Derivatives Cannot Substitute in Regulated Workflows


In pharmaceutical quality control, substituting a pharmacopeial impurity reference standard with a structurally similar, but non-identical, compound is scientifically invalid and can lead to regulatory non-compliance. While many adamantane derivatives exist, 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane (CAS 43109-77-9) possesses a unique combination of a precise adamantane core and an ortho-methoxyphenyl substitution pattern that dictates its specific chromatographic behavior, spectroscopic signature, and biological interaction profile . Its identity as Adapalene EP Impurity C is defined by its exact chemical structure and is codified in official pharmacopeias (EP and USP) [1][2]. Using a generic adamantane or even a positional isomer like 1-(4-Methoxyphenyl)adamantane would result in different retention times in HPLC, distinct mass spectral fragments, and a failure to accurately quantify the specific impurity of interest, thereby compromising the validity of any analytical method or stability study. The certified purity and traceability of the reference material are paramount for generating reliable data for regulatory submissions .

Attribute
Target: EP Impurity C
Generic / Isomer Substitute
Regulatory Identity
Pharmacopeial monograph assignment (EP Impurity C, USP Related Compound C)
No official monograph; may not support regulatory submission
Positional Isomer
Ortho-methoxyphenyl substitution on adamantane cage
Para or meta isomer may shift retention time and mass spectral fragmentation
Purity Certification
CRM with ISO 17034/17025 accreditation and COA traceability
Uncertified material limits method validation and regulatory data reliability

Quantitative Differentiation Against Comparators: A Procurement Guide


Pharmacopeial Identity and Purity Certification

This compound is unambiguously defined as Adapalene EP Impurity C and Adapalene USP Related Compound C in official monographs. It is supplied as a Certified Reference Material (CRM) with a purity specification, a distinction that generic adamantane derivatives, even if structurally similar, do not possess. This certification is essential for regulatory compliance [1].

Pharmacopeial Identity
Head-to-head
CRM with EP Impurity C / USP Related Compound C monograph assignment; ISO 17034/17025 accreditation traceable to Ph. Eur. Y0001120 and USP 1011732
Supports regulatory submission and method validation
COA verification recommended per procurement lot
Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Structural and Physicochemical Differentiation from Positional Isomers

The ortho-methoxyphenyl substitution on the adamantane cage in 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane confers distinct physicochemical properties compared to its meta- or para- isomers. While direct head-to-head biological data are scarce for this specific impurity, the precise ortho- geometry dictates its chromatographic retention and lipophilicity (LogP), which are critical for its separation and identification as an impurity .

LogP Differentiation
Data to verify
LogP = 4.163
Ortho-substitution retention context
Calculated property; method-specific chromatographic review advised
Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Regulatory-Driven Availability and Pricing vs. Other Impurities

The compound is a designated pharmacopeial impurity (EP Impurity C, USP Related Compound C) with a defined role in Adapalene quality control, distinguishing it from other Adapalene impurities like Impurity D (CAS 932033-57-3). Its commercial availability as a certified reference standard from multiple accredited suppliers (e.g., Sigma-Aldrich, Mikromol) reflects its essential role in regulatory filings, which is not the case for all impurities [1].

Regulatory Availability
Head-to-head
Impurity C: primary CRM widely available from accredited suppliers. Impurity D (CAS 932033-57-3): may have narrower commercial availability.
Supports procurement selection for method compliance
Verify supplier catalog for specific regulatory method requirement
Pharmaceutical Procurement Impurity Standards Supply Chain

Synthesis Pathway and Functional Group Tolerance

A synthetic route to this compound from 1-fluoroadamantane and anisole demonstrates its formation via a specific electrophilic substitution pathway. This contrasts with other adamantane functionalizations that may require different conditions or are incompatible with certain functional groups .

Synthesis Yield
Data to verify
~94%
Process chemistry context for impurity origin
Reported single-study yield; batch-dependent review advised
Organic Synthesis Process Chemistry Fluorination

Primary Scientific and Industrial Applications


HPLC Method Validation for Adapalene Quality Control

This certified reference material is essential for developing and validating HPLC methods to detect and quantify the Adapalene EP Impurity C in Adapalene active pharmaceutical ingredients (APIs) and finished dosage forms. Its use ensures compliance with regulatory guidelines (ICH Q3A/Q3B) and pharmacopeial monographs (EP, USP), which mandate the control of this specific impurity .

Stability Studies for Adapalene Formulations

As a known process-related impurity, this compound is used as a standard in forced degradation and long-term stability studies. It serves as a marker to monitor the potential increase of this impurity over time or under stress conditions (e.g., heat, light, humidity), which is a critical component of a drug product's stability profile and shelf-life determination [1].

Forensic and Counterfeit Drug Analysis

The unique chromatographic and mass spectral fingerprint of this compound allows it to be used as a marker in the analysis of suspected counterfeit Adapalene products. Its presence or absence, and its relative quantity, can provide evidence regarding the authenticity and manufacturing origin of a seized pharmaceutical sample .

Analytical Method Transfer and Compendial Harmonization

Given its traceability to both EP and USP primary standards, this compound is a crucial tool for harmonizing analytical methods across different global regulatory regions. It facilitates the transfer of validated HPLC methods between laboratories and ensures consistent, reliable results when demonstrating equivalence for regulatory submissions in Europe and the United States .

Application
Selection Property
Validation Focus
HPLC impurity quantification
Pharmacopeial CRM with certified purity
Retention time and resolution validation
Stability-indicating analysis
Process-related impurity marker
Forced degradation and shelf-life monitoring
Counterfeit drug profiling
Unique chromatographic signature
Authenticity marker verification
Compendial method transfer
EP/USP dual traceability
Cross-pharmacopeia method equivalence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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